Cas no 435342-07-7 (3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride)
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid
- 3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid
- 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride
- HMS1685A05
- BAS 04376998
- 435342-07-7
- Oprea1_530912
- AKOS016044731
- AKOS000300656
- DTXSID40389902
- CHEMBL1907169
- 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid
- 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride
-
- Inchi: 1S/C13H16N2O2/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17)
- InChI Key: CVVGRNCBKTYVCX-UHFFFAOYSA-N
- SMILES: OC(C(C)CN1C(CC)=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 232.12100
- Monoisotopic Mass: 232.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 443.5±28.0 °C at 760 mmHg
- Flash Point: 222.0±24.0 °C
- PSA: 55.12000
- LogP: 2.31940
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313534-1g |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid |
435342-07-7 | 95% | 1g |
$300 | 2021-06-17 | |
| TRC | E941448-10mg |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride |
435342-07-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E941448-50mg |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride |
435342-07-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E941448-100mg |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride |
435342-07-7 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM313534-1g |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid |
435342-07-7 | 95% | 1g |
$300 | 2023-02-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008536-1g |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride |
435342-07-7 | 1g |
6144.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008536-1g |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride |
435342-07-7 | 1g |
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| A2B Chem LLC | AG18319-1g |
3-(2-ETHYL-BENZOIMIDAZOL-1-YL)-2-METHYL-PROPIONIC ACID |
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3-(2-Ethyl-1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid hydrochloride |
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¥4006.00 | 2024-05-13 |
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Additional information on 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionicacidhydrochloride
Introduction to 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride (CAS No. 435342-07-7) in Modern Chemical and Biomedical Research
The compound 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride, identified by the CAS number 435342-07-7, represents a significant advancement in the realm of chemical and biomedical research. This heterocyclic derivative has garnered considerable attention due to its unique structural properties and potential applications in drug discovery, molecular biology, and synthetic chemistry. The benzoimidazole moiety, a prominent feature of this molecule, is well-documented for its role in modulating various biological pathways, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of benzoimidazole-based compounds, owing to their versatility and efficacy in targeting a wide range of diseases. The presence of the ethyl group at the 2-position of the benzoimidazole ring enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological activity. Additionally, the methyl-propionic acid moiety contributes to the molecule's overall stability and reactivity, enabling diverse chemical modifications that can fine-tune its biological properties.
One of the most compelling aspects of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride is its potential as an intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory and metabolic disorders. For instance, studies have shown that derivatives of this molecule exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in regulating pain and inflammation. The hydrochloride salt form further improves the compound's pharmacokinetic profile by enhancing its solubility in aqueous solutions, facilitating both in vitro and in vivo studies.
The benzoimidazole scaffold is particularly noteworthy for its interaction with biological targets such as receptors and enzymes. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with high precision. Molecular docking studies have revealed that 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride can effectively bind to several protein targets, including those implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. These findings underscore the compound's potential as a lead candidate for further drug development.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and chemical synthesis. The unique electronic properties of the benzoimidazole ring make it an attractive candidate for designing organic semiconductors and luminescent materials. Researchers have explored its use in creating novel polymers with enhanced thermal stability and mechanical strength. Such applications highlight the broad utility of this heterocyclic derivative beyond traditional biomedical contexts.
The synthesis of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzoimidazole core efficiently. These techniques not only streamline the synthesis process but also allow for easy functionalization at various positions on the molecule, enabling researchers to tailor its properties for specific applications.
Efforts to optimize the synthesis of this compound have led to significant improvements in scalability and cost-effectiveness. Continuous flow chemistry has emerged as a particularly promising approach for producing 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride on an industrial scale. This method reduces reaction times, minimizes waste generation, and enhances reproducibility—key factors for ensuring consistent quality in pharmaceutical production.
The biological activity of this compound has been extensively studied through both preclinical and clinical trials. Preclinical studies have demonstrated its efficacy in models of inflammation, pain, and neurodegeneration. For example, animal studies have shown that administration of derivatives of this molecule can significantly reduce inflammatory responses without causing notable side effects. These findings have fueled interest among pharmaceutical companies looking to develop next-generation therapeutics based on benzoimidazole scaffolds.
Recent clinical trials have provided further insights into the therapeutic potential of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride. Patients suffering from chronic inflammatory conditions have shown improvement after treatment with related compounds, indicating promising results for future human applications. However, additional research is needed to fully understand long-term safety profiles and optimal dosing regimens before widespread clinical adoption.
The role of computational modeling in understanding the behavior of this compound cannot be overstated. Advanced simulation techniques allow researchers to predict how it interacts with biological targets at an atomic level. These insights are crucial for designing modified versions of the molecule that enhance its potency while minimizing off-target effects—a critical consideration for drug development.
Future directions in research on 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride include exploring its role in gene therapy and nanomedicine applications. The compound's ability to cross cell membranes makes it an attractive candidate for delivering therapeutic agents directly into target cells or tissues. Nanotechnology-based delivery systems could further enhance its bioavailability and targeted action.
In conclusion,3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid hydrochloride (CAS No. 435342-07-7) stands out as a versatile and promising compound with diverse applications across chemical synthesis, pharmaceuticals, and materials science. Its unique structural features—particularly the benzoimidazole ring—make it an invaluable tool for researchers seeking innovative solutions to complex biological challenges. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a pivotal role in shaping future advancements within multiple scientific disciplines.
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